molecular formula C30H30F3NO8 B568815 rac Fenfluramine Di-O-benzoyl-L-tartaric Acid CAS No. 895166-16-2

rac Fenfluramine Di-O-benzoyl-L-tartaric Acid

Cat. No.: B568815
CAS No.: 895166-16-2
M. Wt: 589.564
InChI Key: XTZKNTOIQQWXMS-DTPOWOMPSA-N
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Preparation Methods

The synthesis of rac Fenfluramine Di-O-benzoyl-L-tartaric Acid involves several steps. The starting material, fenfluramine, undergoes a series of reactions to introduce the benzoyl groups and the tartaric acid moiety. The synthetic route typically involves:

Chemical Reactions Analysis

rac Fenfluramine Di-O-benzoyl-L-tartaric Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

rac Fenfluramine Di-O-benzoyl-L-tartaric Acid has several scientific research applications, including:

    Chemistry: It is used as a reference material in analytical chemistry for the development of new analytical methods.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac Fenfluramine Di-O-benzoyl-L-tartaric Acid is not fully understood. it is believed to exert its effects through interactions with serotonergic and other neurological receptors, similar to fenfluramine . The molecular targets and pathways involved include the modulation of neurotransmission and the regulation of serotonin levels in the brain.

Comparison with Similar Compounds

rac Fenfluramine Di-O-benzoyl-L-tartaric Acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of fenfluramine with the added functionality of the benzoyl and tartaric acid moieties.

Properties

CAS No.

895166-16-2

Molecular Formula

C30H30F3NO8

Molecular Weight

589.564

IUPAC Name

(2R,3R)-2,3-dibenzoyloxybutanedioic acid;N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine

InChI

InChI=1S/C18H14O8.C12H16F3N/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h1-10,13-14H,(H,19,20)(H,21,22);4-6,8-9,16H,3,7H2,1-2H3/t13-,14-;/m1./s1

InChI Key

XTZKNTOIQQWXMS-DTPOWOMPSA-N

SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O

Synonyms

N-Ethyl-α-methyl-3-(trifluoromethyl)benzeneethanamine Di-O-benzoyl-L-tartaric Acid;  N-Ethyl-α-methyl-m-(trifluoromethyl)phenethylamine Di-O-benzoyl-L-tartaric Acid;  Acino Di-O-benzoyl-L-tartaric Acid;  Adipomin Di-O-benzoyl-L-tartaric Acid;  Obedrex Di

Origin of Product

United States

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